molecular formula C24H20N4O3S2 B11284860 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11284860
M. Wt: 476.6 g/mol
InChI Key: CHODDGHZRUYUSL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of benzodioxole, thiazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with pyridazine derivatives under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents like dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiazol-2-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridazin-3-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthiazol-5-yl)acetamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of benzodioxole, thiazole, and pyridazine moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20N4O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C24H20N4O3S2/c1-15-23(33-24(26-15)17-5-3-2-4-6-17)18-8-10-22(28-27-18)32-13-21(29)25-12-16-7-9-19-20(11-16)31-14-30-19/h2-11H,12-14H2,1H3,(H,25,29)

InChI Key

CHODDGHZRUYUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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